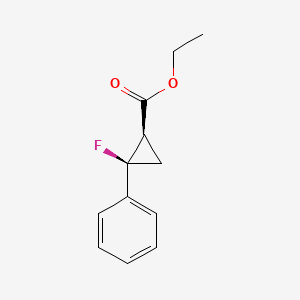
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and a suitable carboxylic acid derivative, under acidic conditions.
Introduction of the Fluorostyryl Group: The fluorostyryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with a fluorobenzaldehyde to form the desired styryl compound.
Attachment of Phenyl Groups: The phenyl groups are incorporated through nucleophilic substitution reactions, where phenylamine derivatives react with the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorostyryl)benzo[d]oxazole
- 2-(2,4-Difluorostyryl)benzo[d]oxazole
- 2-(4-Fluorostyryl)benzo[d]thiazole
- 2-(2,4-Difluorostyryl)benzo[d]thiazole
Uniqueness
Compared to these similar compounds, 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium stands out due to its unique combination of a thiadiazole ring and phenyl groups, which confer distinct chemical reactivity and potential applications. Its specific structural features may also result in different photophysical properties and biological activities, making it a valuable compound for various research fields.
Propiedades
Fórmula molecular |
C22H17FN3S+ |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
5-[(E)-2-(4-fluorophenyl)ethenyl]-N,4-diphenyl-1,3,4-thiadiazol-4-ium-2-amine |
InChI |
InChI=1S/C22H17FN3S/c23-18-14-11-17(12-15-18)13-16-21-26(20-9-5-2-6-10-20)25-22(27-21)24-19-7-3-1-4-8-19/h1-16H,(H,24,25)/q+1/b16-13+ |
Clave InChI |
BCNLNLNULNZXNP-DTQAZKPQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC2=N[N+](=C(S2)/C=C/C3=CC=C(C=C3)F)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)NC2=N[N+](=C(S2)C=CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


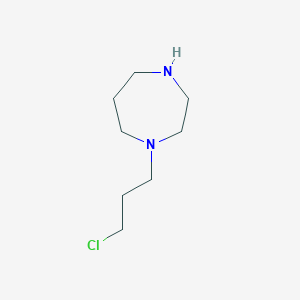
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
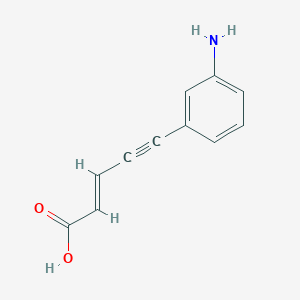

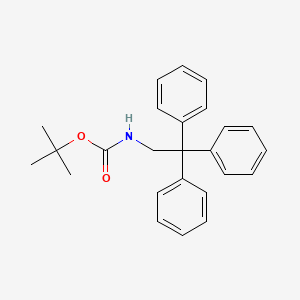

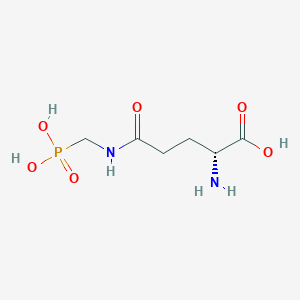


![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
